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molecular formula C13H15ClN2S B8414307 N(4)-(5-Chloro-thiophen-2-ylmethyl)-2,N(4)-dimethyl-benzene-1,4-diamine

N(4)-(5-Chloro-thiophen-2-ylmethyl)-2,N(4)-dimethyl-benzene-1,4-diamine

Cat. No. B8414307
M. Wt: 266.79 g/mol
InChI Key: UOTUGSGYFHMURV-UHFFFAOYSA-N
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Patent
US07906537B2

Procedure details

To a suspension of (5-chloro-thiophen-2-ylmethyl)-(methyl)-(3-methyl-4-nitrophenyl)-amine (1.85 g, 6.23 mmol) and iron powder (2.09 g, 37.4 mmol) in ethanol (60 mL) was added 6 N HCl (12.5 mL, 75 mmol), and the mixture was stirred vigorously at +60° C. for 50 minutes. It was then poured into saturated aqueous sodium bicarbonate (200 mL) to which enough sodium carbonate was added to attain a pH>10. The resulting mixture was extracted with ethyl acetate (200 mL, then 2×100 mL), the extract was dried over sodium sulfate and volatiles were evaporated. The residue was purified on a FlashMaster system (silica, eluted with heptane/ethyl acetate mixtures) to yield the title compound as a brown oil (1.51 g, 91%).
Name
(5-chloro-thiophen-2-ylmethyl)-(methyl)-(3-methyl-4-nitrophenyl)-amine
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.09 g
Type
catalyst
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:19])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)=[CH:4][CH:3]=1.Cl.C(=O)(O)[O-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Fe]>[Cl:1][C:2]1[S:6][C:5]([CH2:7][N:8]([CH3:19])[C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[C:11]([CH3:18])[CH:10]=2)=[CH:4][CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
(5-chloro-thiophen-2-ylmethyl)-(methyl)-(3-methyl-4-nitrophenyl)-amine
Quantity
1.85 g
Type
reactant
Smiles
ClC1=CC=C(S1)CN(C1=CC(=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.09 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously at +60° C. for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (200 mL
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
2×100 mL), the extract was dried over sodium sulfate and volatiles
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a FlashMaster system (silica, eluted with heptane/ethyl acetate mixtures)

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
ClC1=CC=C(S1)CN(C1=CC(=C(C=C1)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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